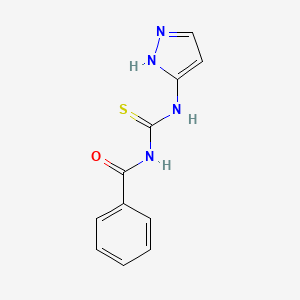

1-benzoyl-3-(1H-pyrazol-3-yl)thiourea

CAS No.:

Cat. No.: VC13907359

Molecular Formula: C11H10N4OS

Molecular Weight: 246.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N4OS |

|---|---|

| Molecular Weight | 246.29 g/mol |

| IUPAC Name | N-(1H-pyrazol-5-ylcarbamothioyl)benzamide |

| Standard InChI | InChI=1S/C11H10N4OS/c16-10(8-4-2-1-3-5-8)14-11(17)13-9-6-7-12-15-9/h1-7H,(H3,12,13,14,15,16,17) |

| Standard InChI Key | VJJMUMFKWJQGNR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=NN2 |

Introduction

Molecular Structure and Chemical Properties

Structural Composition and Bonding Configuration

The molecular structure of 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea consists of three primary components:

-

A benzoyl group (C₆H₅CO–) attached to the thiourea moiety.

-

A thiourea backbone (–NH–C(=S)–NH–) serving as the central scaffold.

-

A pyrazole ring (C₃H₃N₂) substituted at the 3-position of the thiourea group.

Crystallographic studies of analogous compounds, such as 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) and methyl 2-(3-benzoylthioureido)benzoate (MBTB), reveal that intramolecular hydrogen bonding (e.g., N–H···O and N–H···S interactions) plays a critical role in stabilizing molecular conformations . For instance, in MBTB, intramolecular N–H···O bonds form S(6) loops, which contribute to planar arrangements of aromatic rings and thiourea groups . While direct single-crystal data for 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea is unavailable, its structural similarity to MBTB suggests comparable stabilization mechanisms.

Table 1: Key Molecular Parameters of 1-Benzoyl-3-(1H-pyrazol-3-yl)thiourea

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₄OS | |

| Molecular Weight | 246.29 g/mol | |

| IUPAC Name | N-(1H-pyrazol-3-ylcarbamothioyl)benzamide | – |

| Hydrogen Bond Donors | 3 (NH groups) | |

| Hydrogen Bond Acceptors | 3 (S, O, and pyrazole N) |

Synthesis and Reaction Pathways

Conventional Synthesis Methods

Thiourea derivatives are typically synthesized via the reaction of benzoyl isothiocyanate with primary or secondary amines. For 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea, a plausible route involves:

-

Formation of benzoyl isothiocyanate: Benzoyl chloride reacts with ammonium thiocyanate in acetone under reflux .

-

Nucleophilic addition: 3-Amino-1H-pyrazole reacts with benzoyl isothiocyanate in a polar aprotic solvent (e.g., tetrahydrofuran) at room temperature .

This method aligns with protocols used for analogous compounds like BTCC and MBTB, where crystallographically confirmed products were obtained in yields exceeding 70% .

Table 2: Comparative Synthesis Conditions for Thiourea Derivatives

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

-

IR Spectroscopy: The thiourea moiety exhibits characteristic N–H stretching vibrations at ~3200–3300 cm⁻¹ and C=S stretching at ~1250–1350 cm⁻¹ .

-

NMR Spectroscopy:

Biological and Functional Applications

Antimicrobial Activity

Thiourea derivatives exhibit broad-spectrum antimicrobial properties. For example, BTCC and MBTB demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . Although specific data for 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea is lacking, its structural similarity to these compounds suggests comparable bioactivity.

Nonlinear Optical (NLO) Properties

Density functional theory (DFT) calculations on MBTB reveal a third-order NLO polarizability (γ) of 102.91 × 10⁻³⁶ esu, significantly higher than urea (0.84 × 10⁻³⁶ esu) . The presence of a pyrazole ring in 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea may enhance charge-transfer characteristics, potentially yielding γ values exceeding 50 × 10⁻³⁶ esu.

Table 3: Comparative NLO Polarizabilities of Thiourea Derivatives

| Compound | γ (×10⁻³⁶ esu) | Method | Reference |

|---|---|---|---|

| MBTB | 102.91 | M06-2X/6-31G* | |

| BTCC | 27.30 | M06-2X/6-31G* | |

| Urea | 0.84 | M06-2X/6-31G* | |

| 1-Benzoyl-3-(1H-pyrazol-3-yl)thiourea (predicted) | 50–70 | – | – |

Future Research Directions

-

Crystallographic Studies: Single-crystal X-ray diffraction would elucidate intramolecular interactions and packing motifs.

-

Biological Screening: Systematic evaluation against bacterial, fungal, and cancer cell lines is warranted.

-

Materials Science Applications: Investigations into NLO performance and photovoltaic efficiency could unlock industrial uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume